molecular formula C10H18O B14402194 1-(2-Methylcyclohexyl)propan-1-one CAS No. 85995-78-4

1-(2-Methylcyclohexyl)propan-1-one

Cat. No.: B14402194
CAS No.: 85995-78-4
M. Wt: 154.25 g/mol
InChI Key: FYWUIXARVXZSRV-UHFFFAOYSA-N
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Description

1-(2-Methylcyclohexyl)propan-1-one is an organic compound with the molecular formula C10H18O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a cyclohexyl ring substituted with a methyl group at the 2-position and a propyl chain at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylcyclohexyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylcyclohexane with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclohexyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(2-Methylcyclohexyl)propan-1-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Grignard reagents (RMgX) in dry ether, organolithium reagents (RLi) in hexane.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylcyclohexyl)propan-1-one finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclohexyl)propan-1-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the compound’s hydrophobic cyclohexyl ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-2-methyl-1-propanone
  • 2-Methylcyclohexanone
  • Cyclohexyl methyl ketone

Uniqueness

1-(2-Methylcyclohexyl)propan-1-one is unique due to the presence of both a cyclohexyl ring and a propyl chain, which confer distinct steric and electronic properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

85995-78-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(2-methylcyclohexyl)propan-1-one

InChI

InChI=1S/C10H18O/c1-3-10(11)9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3

InChI Key

FYWUIXARVXZSRV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCCC1C

Origin of Product

United States

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